5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol;hydrobromide
Description
5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol;hydrobromide is a brominated heterocyclic compound featuring a benzothiazole core fused with a pyridinol group and stabilized as a hydrobromide salt. The benzothiazole moiety contributes to its planar aromatic structure, while the pyridin-3-ol group introduces polarity and hydrogen-bonding capability. The hydrobromide salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or materials science applications. Evidence from Enamine Ltd. highlights its use as a building block in organic synthesis, particularly for derivatization via its reactive hydroxyl and bromine substituents .
Properties
IUPAC Name |
5-(5-bromo-1,3-benzothiazol-2-yl)pyridin-3-ol;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS.BrH/c13-8-1-2-11-10(4-8)15-12(17-11)7-3-9(16)6-14-5-7;/h1-6,16H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWTZVWCHDPTNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)C3=CC(=CN=C3)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol;hydrobromide typically involves the following steps:
Coupling Reaction: The brominated benzothiazole is then coupled with a pyridine derivative.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt.
The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes. The reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol;hydrobromide undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-one.
Reduction: Formation of 5-(1,3-benzothiazol-2-yl)pyridin-3-ol.
Substitution: Formation of 5-(5-Amino-1,3-benzothiazol-2-yl)pyridin-3-ol or 5-(5-Thiol-1,3-benzothiazol-2-yl)pyridin-3-ol.
Scientific Research Applications
5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Studied for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole Derivatives with Bromine Substitutions
A key structural analog is 5-Bromo-3(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (Compound 34). While it shares a brominated aromatic system, its indole-imidazole scaffold differs from the pyridine-benzothiazole framework of the target compound. Notably, Compound 34 exhibits a lower melting point (141–142°C) compared to similar brominated heterocycles, likely due to reduced crystallinity from its flexible phenethyl group .
Bromo-Pyridine Derivatives
5-Bromo-3-pyridin-2-yl-1H-indazole () shares a brominated pyridine ring but replaces the benzothiazole with an indazole system. Its molecular weight (274.12 g/mol) is significantly lower, reflecting the simpler structure .
Sulfur-Linked Benzothiazole Compounds
Compounds such as 5-Amino-1-(2-(1,3-benzothiazol-2-ylthio)propanoyl)-3-(methylthio)-1H-pyrazole-4-carbonitrile (5a) () feature a benzothiazole-thioether linkage. The thioether group increases lipophilicity, contrasting with the hydrophilic hydrobromide salt of the target compound. Synthesis of 5a involves a bromopropanoyl chloride intermediate, highlighting divergent synthetic pathways compared to the target compound’s likely coupling reactions .
Physicochemical and Spectral Comparisons
Melting Points
Brominated heterocycles generally exhibit higher melting points due to strong intermolecular interactions (e.g., halogen bonding). However, bulky substituents (e.g., phenethyl groups in Compound 34) lower melting points by disrupting crystal packing .
Spectroscopic Signatures
Biological Activity
5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol;hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a hydroxyl group and a brominated benzothiazole moiety . Its molecular formula is with a molecular weight of approximately 306.18 g/mol. The presence of both the bromine atom and hydroxyl group enhances its reactivity, making it a candidate for various biological applications.
Antimicrobial Properties
Recent studies have highlighted the anti-tubercular properties of 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol. It has shown significant activity against Mycobacterium tuberculosis with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . The potential mechanism of action involves the inhibition of bacterial cell wall synthesis, which is critical for the survival of the bacteria.
| Compound | IC50 (μM) | Target Organism |
|---|---|---|
| 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol | 1.35 - 2.18 | Mycobacterium tuberculosis |
Other Biological Activities
Beyond its anti-tubercular effects, benzothiazole derivatives, including this compound, have been noted for a range of biological activities:
- Antibacterial: Inhibition of enzymes such as dihydroorotase and DNA gyrase has been reported .
- Anticancer: Preliminary studies suggest cytotoxic effects against various human cancer cell lines .
The exact mechanism of action for 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol remains largely unexplored. However, it is hypothesized that it may interact with specific molecular targets such as enzymes involved in bacterial cell wall synthesis or other critical pathways in bacterial metabolism .
Synthesis
The synthesis of 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol typically involves several steps:
- Bromination: Introduction of bromine into the benzothiazole ring.
- Formation of Benzothiazole: Cyclization reaction involving thiourea derivatives.
- Coupling with Pyridin-3-ol: Final coupling under basic conditions using palladium-catalyzed cross-coupling reactions .
Case Studies and Research Findings
Several studies have documented the biological activity of benzothiazole derivatives:
- A study demonstrated that certain benzothiazole compounds exhibited excellent antibacterial activity against E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
- Another research highlighted the role of structural modifications in enhancing the antibacterial efficacy of benzothiazoles, showcasing how substitutions at specific positions can significantly alter activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
